Erbulozole - 124784-31-2

Erbulozole

Catalog Number: EVT-267612
CAS Number: 124784-31-2
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.

Tubulozole

  • Compound Description: Tubulozole is a microtubule inhibitor known for its anti-invasive, antitumoral, and radiosensitizing properties. []
  • Relevance: Erbulozole is a water-soluble congener of Tubulozole, meaning it shares a similar chemical structure and potentially similar biological activities. [, ]

Hydroxypropyl-beta-cyclodextrin

  • Compound Description: Hydroxypropyl-beta-cyclodextrin is a type of cyclodextrin, a cyclic oligosaccharide often used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs. []
  • Relevance: Hydroxypropyl-beta-cyclodextrin was used to encapsulate Erbulozole, creating a formulation called R 55 104-CYCLO. This formulation demonstrated similar antitumor activity to Erbulozole dissolved in water but at lower concentrations. []
Source and Classification

Erbulozole is cataloged under the Chemical Abstracts Service Registry Number 124784-31-2. It falls within the broader category of organic compounds, specifically those that are synthesized for pharmaceutical use. The classification of Erbulozole can be further refined based on its chemical structure and functional groups, which dictate its reactivity and interaction with biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Erbulozole involves multiple steps, beginning with readily available precursors. The key synthetic routes include:

  1. Formation of Core Structure: This is achieved through cyclization reactions that establish the foundational framework of the compound.
  2. Functional Group Modifications: Subsequent steps involve modifying functional groups to enhance biological activity and optimize pharmacokinetic properties.

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity. Industrial production often utilizes batch or continuous flow reactors to ensure scalability and consistent quality. Purification methods like crystallization and chromatography are employed to isolate the final product with desired specifications.

Molecular Structure Analysis

Structure and Data

Erbulozole's molecular structure can be represented by its chemical formula, which reflects the arrangement of atoms within the compound. While specific structural diagrams are not provided in the search results, it is essential to note that the molecular architecture plays a critical role in determining its reactivity and interaction with biological targets.

Structural Features

  • Core Framework: The compound's core typically consists of a cyclic structure that contributes to its stability.
  • Functional Groups: Various functional groups attached to this core influence solubility, reactivity, and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Erbulozole undergoes several types of chemical reactions:

  1. Oxidation: This process can convert Erbulozole into oxidized derivatives under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions modify certain functional groups within the molecule, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions introduce different substituents into the core structure, potentially altering biological activity.

The products formed from these reactions depend on the reagents and conditions used, leading to a diverse array of analogs with varying properties.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Solubility characteristics vary based on functional groups present in Erbulozole.

Chemical Properties

  • Stability: The stability of Erbulozole under various conditions (pH, temperature) is critical for its application in pharmaceuticals.
  • Reactivity: Its reactivity profile dictates how it interacts with other chemical entities, influencing both synthesis and therapeutic applications.

Relevant data regarding these properties are essential for understanding how Erbulozole can be effectively utilized in scientific research and medicinal applications.

Applications

Erbulozole has potential applications in various scientific fields, particularly in medicinal chemistry where it may serve as a lead compound for drug development. Its biological activity suggests possible uses in treating specific diseases or conditions, although further research is required to establish definitive therapeutic roles.

Introduction to Erbulozole in Antineoplastic Research

Historical Context of Microtubule-Targeting Agents in Oncology

Microtubule-targeting agents (MTAs) represent a cornerstone of anticancer therapeutics due to their ability to disrupt essential cellular processes in rapidly dividing cells. These compounds interfere with microtubule dynamics—critical cytoskeletal components governing mitosis, intracellular transport, and cell motility. Historically, MTAs emerged from natural product screening, with vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel) becoming first-line treatments for hematologic and solid tumors [1] [8]. Their mechanism involves either stabilizing or destabilizing microtubule polymers, triggering mitotic arrest and apoptosis. For instance, vinca-domain binders inhibit tubulin polymerization, while taxane-site agents hyperstabilize microtubules, suppressing dynamic instability [1] [4].

In hepatocellular carcinoma (HCC), where surgical options are limited and sorafenib provides only marginal survival benefits, MTAs gained attention for their preclinical efficacy. Gene expression profiling identified microtubule-related cellular organization as pivotal in HCC pathogenesis, positioning MTAs as rational therapeutic candidates [1]. Recent developments focus on overcoming limitations like neurotoxicity and chemoresistance through novel conjugates and combination regimens, such as MTA-mTOR inhibitor pairs that enhance tumor specificity [1].

Table 1: Evolution of Microtubule-Targeting Agents in Oncology

EraKey AgentsClinical ImpactLimitations
1960sVinca alkaloids (Vincristine, Vinblastine)Curative in pediatric ALL and lymphomasNeurotoxicity, Myelosuppression
1990sTaxanes (Paclitaxel, Docetaxel)First-line in breast, ovarian, and lung cancersResistance via Pgp efflux, Hypersensitivity
2000sEpothilones (Ixabepilone), Halichondrins (Eribulin)Activity in taxane-resistant tumorsComplex synthesis, Limited bioavailability
2010s+Antibody-drug conjugates (Brentuximab vedotin)Targeted delivery to tumor cellsOn-target off-tumor effects

Erbulozole: Structural and Functional Classification Within the Tubulozole Congener Family

Erbulozole (R 55 104) is a synthetic microtubule inhibitor developed as a water-soluble derivative of tubulozole (R 46 846). Structurally, it belongs to the tubulozole congener family characterized by an imidazole core linked to hydrophobic aromatic groups. This design confers reversible antimicrotubular activity at low concentrations (IC₅₀: 1.56 × 10⁻⁸ M), 10-fold more potent than its predecessor [10]. Unlike classical MTAs binding β-tubulin sites (vinca, taxane), erbulozole targets α-tubulin, disrupting longitudinal tubulin-tubulin interactions—a mechanism shared by pironetin but distinct from most clinically used MTAs [8] [9].

Key structural modifications enhance erbulozole’s pharmacokinetic profile:

  • Polar side chains improve water solubility, facilitating oral administration.
  • Steric optimization around the imidazole ring increases tubulin-binding affinity.
  • Reduced metabolic lability compared to tubulozole, extending plasma half-life [10].

Functionally, erbulozole induces G₂/M arrest by inhibiting microtubule polymerization, confirmed through in vitro tubulin assays. This disrupts mitotic spindle assembly, leading to apoptotic cell death evidenced by PARP cleavage and caspase-3 activation [9]. Its anti-invasive potential is notable in metastatic models, where it suppresses tumor cell migration by interfering with cytoskeletal remodeling [10].

Table 2: Structural and Functional Comparison of Tubulozole Congeners

ParameterTubulozole (R 46 846)Erbulozole (R 55 104)Pironetin
SolubilityLow (lipophilic)High (water-soluble)Moderate
Binding Siteα/β-tubulin interfaceα-tubulin (pironetin site)α-tubulin
IC₅₀ (Tubulin)1.5 × 10⁻⁷ M1.56 × 10⁻⁸ M5.9 × 10⁻⁷ M
Antiproliferative PotencyModerateHighModerate
Administration RouteIntravenousOralIntravenous

Research Gaps in Dual-Action Antitumor-Radioprotective Therapeutics

Despite advances in MTA therapy, two critical gaps persist: overcoming tumor resistance and enhancing radiotherapeutic efficacy. Erbulozole addresses both through unique dual-action mechanisms.

Radiosensitization Through Mitotic Synchronization

Erbulozole synchronizes tumor cells in radiosensitive G₂/M phases. In murine MO4 fibrosarcomas, oral administration (40 mg/kg) 2–6 hours before gamma irradiation (10 Gy) amplified tumor growth delay by 3-fold compared to radiation alone. This synergy peaked when irradiation coincided with erbulozole-induced mitotic arrest, confirmed by histologic mitotic indexing [10]. The effect extended to fractionated regimens (8 × 2 Gy), clinically validating its radiosensitizing potential. Mechanistically, microtubule disruption impairs DNA repair by sequestering proteins involved in homologous recombination [6] [10].

Overcoming Resistance in Refractory Tumors

Resistance to MTAs commonly arises from P-glycoprotein (Pgp) efflux or β-tubulin mutations. Erbulozole retains activity against Pgp-overexpressing and tubulin-mutant cell lines due to:

  • Non-Pgp substrate profile: Unlike taxanes or vinca alkaloids, it bypasses efflux mechanisms.
  • α-Tubulin targeting: Mutations here are rarer than in β-tubulin [9] [10].BAL101553 (a novel MTA) exemplifies this principle but requires intravenous delivery. Erbulozole’s oral bioavailability offers a distinct advantage [10].

ADME-Tox Optimization Challenges

Computational ADME-Tox profiling of triazole fungicides reveals shared liabilities with azole-based MTAs: hepatotoxicity risks from CYP450 inhibition and variable blood-brain barrier permeability. Erbulozole’s imidazole core raises similar concerns, though its α-tubulin specificity may reduce off-target effects [7]. Future work must address:

  • Metabolite safety: Tebuconazole (a fungicide) generates hepatotoxic tert-butyl-hydroxy metabolites via CYP3A4. Analogous pathways in erbulozole could produce reactive intermediates [2] [7].
  • Bioavailability: While oral administration is feasible, absorption variability necessitates nanoparticle or liposomal formulations to enhance tumor delivery [1] [9].

Table 3: Dual-Action Therapeutic Synergy: Preclinical Evidence

Combination RegimenTumor ModelEfficacy OutcomeMolecular Mechanism
Erbulozole (8 mg/kg) + 10 Gy γ-irradiationMurine MO4 fibrosarcomaTumor growth delay ↑ 300%Mitotic arrest synchronization
Erbulozole (40 mg/kg) + 2 Gy × 8 fractionsMurine Lewis Lung carcinomaSurvival ↑ 40% vs. radiation aloneImpaired DNA damage repair
BAL101553 + radiotherapyPgp+ SW480 colon adenocarcinomaAdditive clonogenic reductionTubulin destabilization, G2/M arrest

Properties

CAS Number

124784-31-2

Product Name

Erbulozole

IUPAC Name

ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1

InChI Key

KLEPCGBEXOCIGS-XUZZJYLKSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

Erbulozole; R 55104; R-55104; R55104;

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.